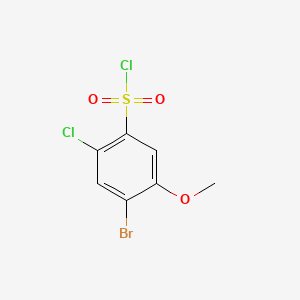
4-Bromo-2-chloro-5-methoxybenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-5-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClO3S. It is a derivative of benzenesulfonyl chloride and is characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 4-bromo-2-chloro-5-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also enhances safety and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed from the reaction with thiols.
Aldehydes and Carboxylic Acids: Formed from the oxidation of the methoxy group.
Hydrogenated Derivatives: Formed from the reduction of bromine and chlorine atoms.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-5-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules. It is also used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Employed in the modification of biomolecules such as peptides and proteins. It is used to introduce sulfonyl chloride groups that can react with nucleophilic residues in proteins, enabling the study of protein function and interactions.
Medicine: Investigated for its potential use in drug development. Sulfonyl chloride derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the production of dyes, pigments, and agrochemicals. It is also used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-5-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid (HCl) to form the final product. The presence of bromine and chlorine atoms can also influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
4-Bromo-2-chloro-5-methoxybenzenesulfonyl chloride can be compared with other similar compounds such as:
5-Bromo-2-methoxybenzenesulfonyl chloride: Lacks the chlorine atom, which can affect its reactivity and selectivity in chemical reactions.
4-Bromo-2-chlorobenzenesulfonyl chloride: Lacks the methoxy group, which can influence its solubility and reactivity.
5-Bromo-4-chloro-2-methoxybenzenesulfonyl chloride: Similar structure but with different positioning of substituents, which can affect its chemical properties and applications.
The uniqueness of this compound lies in the combination of bromine, chlorine, and methoxy groups, which provide a distinct set of chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C7H5BrCl2O3S |
|---|---|
Peso molecular |
319.99 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrCl2O3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3 |
Clave InChI |
RMZAEWJDVCSXET-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1Br)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
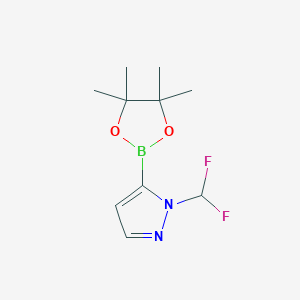
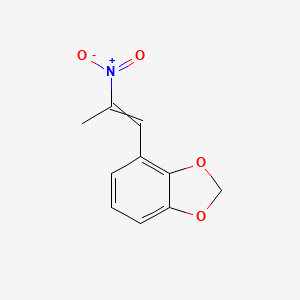
![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
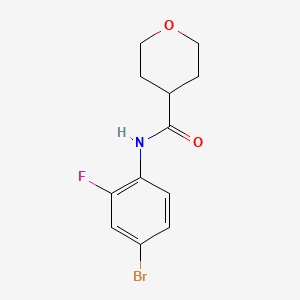
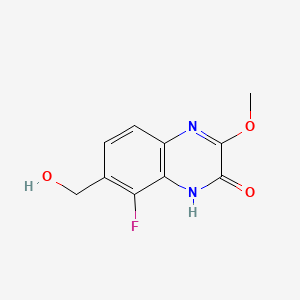
![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
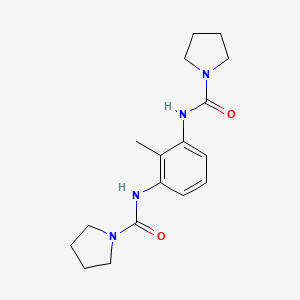
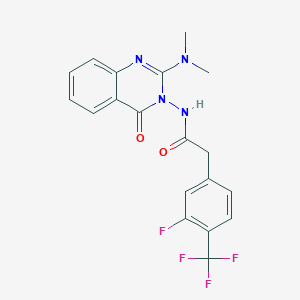
![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)

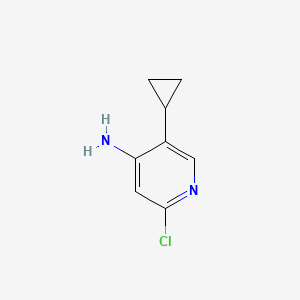
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)
